molecular formula C5H10O2 B2590159 2-(Oxetan-2-yl)ethan-1-ol CAS No. 362604-33-9

2-(Oxetan-2-yl)ethan-1-ol

Cat. No.: B2590159
CAS No.: 362604-33-9
M. Wt: 102.133
InChI Key: FYWXEPBGKJLBFK-UHFFFAOYSA-N
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Description

2-(Oxetan-2-yl)ethan-1-ol is an organic compound with the molecular formula C₅H₁₀O₂ It features an oxetane ring, a four-membered cyclic ether, attached to an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Oxetane Ring Formation: : One common method to synthesize 2-(Oxetan-2-yl)ethan-1-ol involves the formation of the oxetane ring through cyclization reactions. For instance, starting from 3-chloropropanol, cyclization can be achieved using a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethyl sulfoxide (DMSO).

  • Hydroxyl Group Introduction: : Another approach involves the introduction of the hydroxyl group after forming the oxetane ring. This can be done by reacting oxetane with ethylene oxide under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves optimized versions of the above synthetic routes, focusing on high yield and purity. Large-scale production may use continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 2-(Oxetan-2-yl)ethan-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reduction of this compound can yield various alcohol derivatives. Sodium borohydride (NaBH₄) is a typical reducing agent used in these reactions.

  • Substitution: : The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with thionyl chloride (SOCl₂) can replace the hydroxyl group with a chlorine atom.

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous solution or CrO₃ in acetic acid.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: SOCl₂ in the presence of a base like pyridine.

Major Products

    Oxidation: 2-(Oxetan-2-yl)ethanal or 2-(Oxetan-2-yl)ethanoic acid.

    Reduction: 2-(Oxetan-2-yl)ethanol derivatives.

    Substitution: 2-(Oxetan-2-yl)ethyl chloride.

Scientific Research Applications

Chemistry

2-(Oxetan-2-yl)ethan-1-ol is used as a building block in organic synthesis. Its oxetane ring is a strained structure that can participate in ring-opening reactions, making it valuable for synthesizing complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive compound. Its derivatives may exhibit antimicrobial or antifungal properties, making it a candidate for drug development.

Medicine

Pharmaceutical research explores this compound for its potential therapeutic applications. Its unique structure can be modified to create novel drug candidates with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its reactivity allows for the creation of materials with specific properties, such as enhanced durability or flexibility.

Mechanism of Action

The mechanism by which 2-(Oxetan-2-yl)ethan-1-ol exerts its effects depends on its application. In chemical reactions, the strain in the oxetane ring makes it highly reactive, facilitating ring-opening and subsequent transformations. In biological systems, its derivatives may interact with cellular targets, disrupting microbial cell walls or interfering with metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Tetrahydrofuran-2-yl)ethan-1-ol: Similar structure but with a five-membered ring.

    2-(Oxolan-2-yl)ethan-1-ol: Another compound with a similar structure but different ring size.

Uniqueness

2-(Oxetan-2-yl)ethan-1-ol is unique due to its four-membered oxetane ring, which imparts significant ring strain and reactivity. This makes it more reactive than its five-membered counterparts, allowing for a broader range of chemical transformations and applications.

By understanding the properties and applications of this compound, researchers can continue to explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

2-(oxetan-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c6-3-1-5-2-4-7-5/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWXEPBGKJLBFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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